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Compound of Interest

Compound Name: 3-Chloro-4-nitro-1H-pyrazole

Cat. No.: B1632348

This technical guide provides an in-depth analysis of the spectroscopic properties of 3-chloro-
4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials
science. This document is intended for researchers, scientists, and drug development
professionals, offering a detailed examination of its nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data. The guide synthesizes theoretical predictions
with spectral data from analogous structures to provide a comprehensive analytical framework.

Introduction to 3-Chloro-4-nitro-1H-pyrazole

3-Chloro-4-nitro-1H-pyrazole belongs to the pyrazole class of heterocyclic compounds, which
are known for their wide range of biological activities.[1] The introduction of a chloro group at
the 3-position and a nitro group at the 4-position significantly influences the electronic
environment and, consequently, the spectroscopic characteristics of the pyrazole ring.
Understanding these characteristics is paramount for its unambiguous identification, purity
assessment, and the elucidation of its role in various chemical and biological processes.

Molecular Structure and Properties:
e Molecular Formula: CsH2CINsOz[2]
e Molecular Weight: 147.52 g/mol [2]

e CAS Number: 35852-75-6[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic
molecules. The electron-withdrawing nature of the chloro and nitro substituents dramatically
affects the chemical shifts of the pyrazole ring's proton and carbon atoms.

'H NMR Spectroscopy

The *H NMR spectrum of 3-chloro-4-nitro-1H-pyrazole is expected to be relatively simple,
featuring a single resonance for the proton at the 5-position (H-5) and a broad signal for the N-
H proton.

Expected *H NMR Spectral Data:

Expected Chemical o
Proton . Multiplicity Notes
Shift (6, ppm)

The strong
deshielding effect of
the adjacent nitro

) group and the overall

H-5 8.0-85 Singlet (s) o

electron-deficient
nature of the ring will
shift this proton

significantly downfield.

The chemical shift is
dependent on solvent
and concentration.
N-H Variable (broad) Singlet (br s) Exchange with
deuterium oxide (D20)
would cause this

signal to disappear.

Causality of Chemical Shifts: The electron-withdrawing nitro group at C-4 and the chloro group
at C-3 create a highly electron-deficient aromatic system. This deshields the remaining C-H
proton (H-5), causing its resonance to appear at a characteristically low field. For comparison,
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the H-5 proton in the analogous 3-chloro-1-methyl-4-nitro-1H-pyrazole appears at 8.16 ppm in
CDCls.[3]

Experimental Protocol: *H NMR Spectroscopy

A standardized protocol for acquiring the *H NMR spectrum is crucial for reproducibility.

Click to download full resolution via product page
Caption: Workflow for tH NMR data acquisition.

3C NMR Spectroscopy

The 13C NMR spectrum will provide insight into the carbon framework of the molecule. The
chemical shifts are highly sensitive to the electronic effects of the substituents.

Expected 3C NMR Spectral Data:
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Expected Chemical Shift
Carbon Notes

(3, ppm)

Attached to the electronegative
C-3 145 - 155 chlorine atom, its resonance

will be downfield.

Directly bonded to the nitro
C-4 125 -135 group, this carbon will be
significantly deshielded.

The carbon bearing the only

proton is expected to be the
C-5 110 - 120 _ _

most upfield of the ring

carbons.

Mechanistic Insights: The carbon atoms directly attached to the electron-withdrawing chloro (C-
3) and nitro (C-4) groups are expected to resonate at lower fields due to a decrease in electron
density. The relative positions of these signals are diagnostic for the substitution pattern on the
pyrazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
For 3-chloro-4-nitro-1H-pyrazole, the key vibrational modes will be associated with the N-H
bond, the pyrazole ring, and the nitro group.

Characteristic IR Absorption Bands:
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Functional Group r:;vi;\umber Intensity Vibrational Mode
N-H 3300 - 3400 Medium-Strong Stretching
C-H (aromatic) 3100 - 3150 Medium Stretching
C=N (ring) 1460 - 1480 Medium-Strong Stretching
C=C (ring) 1570 - 1600 Medium-Strong Stretching
NO2z (asymmetric) 1500 - 1560 Strong Stretching
NO2z (symmetric) 1300 - 1360 Strong Stretching
C-Cl 700 - 800 Strong Stretching

Interpretation: The presence of a broad band in the 3300-3400 cm~? region is indicative of the
N-H stretching vibration, characteristic of the 1H-pyrazole tautomer.[4] Strong absorptions
corresponding to the asymmetric and symmetric stretching of the nitro group are definitive for
its presence.[4] The fingerprint region will contain complex vibrations, including the C-ClI
stretch.

Experimental Protocol: FTIR Spectroscopy

Sample Preparation (ATR) Instrument Setup Data Acquisition

Click to download full resolution via product page
Caption: Workflow for FTIR data acquisition using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. For 3-chloro-4-nitro-1H-pyrazole, the mass spectrum will be characterized by
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the molecular ion peak and fragment ions resulting from the loss of specific groups.
Predicted Mass Spectrometry Data:

The following table summarizes the predicted m/z values for various adducts of 3-chloro-4-
nitro-1H-pyrazole.[5]

Adduct Predicted m/z
[M+H]* 147.99083
[M+Na]* 169.97277
[M-H]~ 145.97627
[M]* 146.98300

Fragmentation Pathway: The molecular ion ([M]*) is expected to be observed. Due to the
presence of chlorine, a characteristic isotopic pattern for the molecular ion peak (M and M+2 in
an approximate 3:1 ratio) should be visible. Common fragmentation pathways for nitroaromatic
compounds include the loss of NO2 (46 Da) and NO (30 Da).

Experimental Protocol: Mass Spectrometry

Click to download full resolution via product page
Caption: Workflow for mass spectrometry data acquisition.

Conclusion

The spectroscopic data of 3-chloro-4-nitro-1H-pyrazole is dictated by the interplay of the
pyrazole core and its electron-withdrawing substituents. While a complete set of experimentally
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verified spectra is not readily available in the public domain, this guide provides a robust
framework for its characterization based on theoretical predictions and data from closely
related analogues. The provided protocols offer a standardized approach to obtaining high-
quality spectroscopic data, which is essential for the advancement of research and
development involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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